Based on these points, N-(2-MP)-N-(MS)-Gly could be potentially explored in scientific research in the following ways:
N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine, also known by its chemical formula C₁₀H₁₃NO₅S, is an organic compound characterized by the presence of a methoxy-substituted phenyl group and a methylsulfonyl moiety attached to a glycine backbone. This compound is notable for its potential applications in medicinal chemistry due to its structural features, which may influence its biological activity and interactions.
N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine exhibits potential biological activities that are under investigation. Its structural components suggest possible interactions with biological targets:
The synthesis of N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine can be achieved through several methods:
N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine has several potential applications:
Research into the interactions of N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine with various biological targets is ongoing. Preliminary studies suggest that it may interact with:
Several compounds share structural similarities with N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Methylglycine | Methyl group on nitrogen | Acts as a building block for various reactions |
| N-(2-hydroxyphenyl)-N-(methylsulfonyl)glycine | Hydroxyl group instead of methoxy | Potentially different biological activity |
| N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine | Different aromatic substitution | May exhibit varying pharmacological properties |
The uniqueness of N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine lies in its specific combination of functional groups that may enhance its solubility and bioavailability compared to other similar compounds. Its methoxy substitution on the phenyl ring could also influence its receptor binding characteristics differently than hydroxyl or other substituents.
The compound adheres to IUPAC naming conventions as 2-(2-methoxy-N-methylsulfonylanilino)acetic acid. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃NO₅S | |
| Molecular Weight | 259.28 g/mol | |
| SMILES | COC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C | |
| InChI Key | BWYCFVHZEIJZOE-UHFFFAOYSA-N |
The sulfonamide nitrogen bridges the glycine and methoxyphenyl groups, creating a planar configuration that enhances electronic delocalization.
Sulfonamide-glycine hybrids emerged from mid-20th-century efforts to optimize sulfa drugs. Key milestones include:
| Era | Advancement | Impact |
|---|---|---|
| 1930s | Prontosil/sulfanilamide discovery | Established sulfonamide pharmacophore |
| 1980s | Glycine conjugation for solubility | Enabled CNS-targeted drug design |
| 2020s | Dual inhibition of DAGL-α/ABHD6 enzymes | Expanded metabolic disease applications |
These developments highlight the compound’s role in bridging traditional antibacterial agents and modern targeted therapies.
Organosulfur compounds like N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine are studied for their:
| Compound | Key Feature | Biological Target |
|---|---|---|
| Diallyl trisulfide (DATS) | Garlic-derived polysulfide | NF-κB/iNOS suppression |
| Sulforaphane (SFN) | Isothiocyanate from broccoli | Nrf2/HO-1 activation |
| N-(2-MP)-N-(MS)-Gly (this study) | Methoxy-sulfonamide-glycine | DAGL-α/ABHD6 inhibition |
This compound’s methoxy group improves blood-brain barrier penetration compared to hydroxylated analogs.
Nucleophilic substitution reactions represent the foundational mechanism for sulfonamide bond formation in N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine synthesis. The classical approach involves the reaction of sulfonyl chlorides with amines through an addition-elimination mechanism [1]. In this process, the nitrogen nucleophile attacks the electrophilic sulfur center of methanesulfonyl chloride, followed by chloride elimination to form the sulfonamide bond [2].
The mechanistic pathway proceeds through several key steps. Initially, deprotonation of the glycine derivative by a tertiary amine generates a reactive amine anion [3]. The activated amine then attacks methanesulfonyl chloride, displacing chloride and forming the sulfonamide intermediate [4]. This process requires careful temperature control, typically maintaining conditions between 0-5°C during sulfonyl chloride addition to minimize side reactions such as over-sulfonation or N-methylation .
Recent advances in nucleophilic substitution methodology have introduced pyrylium salt-mediated activation systems [1]. These reagents activate poorly nucleophilic amino groups in sulfonamides, enabling formation of sulfonyl chlorides under mild conditions [1]. The pyrylium tetrafluoroborate (Pyry-BF4) system demonstrates high selectivity towards amino groups, permitting late-stage functionalization of complex molecules with diverse functional groups [1].
Alternative nucleophilic approaches utilize sulfinate salts as sulfur sources. Sodium sulfinates react with amines in the presence of molecular iodine to form sulfonamides under metal-free conditions at ambient temperature [6]. This methodology achieves yields of 45-96% with broad functional group tolerance [7]. The reaction proceeds through in situ generation of sulfonyl iodide intermediates, which undergo nucleophilic substitution by amines [8].
| Parameter | Optimal Range | Impact on Yield | Comments |
|---|---|---|---|
| Temperature | 0-25°C | 85-95% yield | Lower temperatures prevent decomposition |
| Solvent | DCM, THF | 90-95% yield | Polar aprotic solvents preferred [3] |
| Base equivalents | 2.0-2.5 eq | 88-94% yield | Excess base prevents side reactions [9] |
| Reaction time | 2-4 hours | 85-92% yield | Extended time increases byproducts [10] |
Protecting group strategies play a crucial role in the synthesis of complex glycine derivatives, requiring careful selection based on stability requirements and deprotection conditions [11] [12]. The synthesis of N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine necessitates protection of the amino acid backbone during sulfonylation reactions to prevent unwanted side reactions [13].
Carboxybenzyl (CBz) protection represents a classical approach for amino acid protection [14] [12]. The CBz group provides stability under basic conditions while allowing removal through catalytic hydrogenation or acidic conditions [12]. Installation involves reaction with benzyl chloroformate under basic conditions, achieving yields of 85-95% [14]. Deprotection proceeds efficiently using palladium-catalyzed hydrogenation or treatment with hydrogen bromide in acetic acid [12].
The tert-butoxycarbonyl (Boc) protecting group offers complementary stability characteristics [14] [12]. Boc installation using di-tert-butyl dicarbonate proceeds under mild basic conditions with yields typically exceeding 90% [12]. Removal requires acidic conditions, most commonly trifluoroacetic acid treatment, making it orthogonal to base-labile protecting groups [14].
Fluorenylmethoxycarbonyl (Fmoc) protection provides base-labile characteristics particularly useful in solid-phase synthesis [12]. Installation uses Fmoc chloride under basic aqueous conditions, while deprotection employs piperidine treatment [14]. This protecting group demonstrates excellent compatibility with acid-sensitive functionalities [12].
Contemporary protecting group strategies emphasize orthogonal protection schemes allowing selective deprotection in multiply-protected molecules [11] [13]. The methylsulfonyl group itself serves as a protecting group for amino functions, demonstrating exceptional stability under diverse reaction conditions [15] [16]. Deprotection requires harsh conditions such as lithium aluminum hydride reduction or dissolving metal conditions [17] [18].
Silylethylsulfonyl (SES) protection provides a balance between stability and mild deprotection conditions [16]. The SES group tolerates most synthetic transformations while allowing removal using fluoride sources such as tetrabutylammonium fluoride [16]. This protecting group proves particularly valuable when harsh deprotection conditions must be avoided [19].
Global deprotection of heavily protected glycine derivatives presents significant challenges due to the diversity of protecting groups and potential side reactions [13]. Hydrogenolysis of benzyl groups may be complicated by catalyst poisoning or competing reduction reactions [13]. Base-mediated ester saponification can lead to epimerization of stereocenters, though studies demonstrate that epimerization rates are generally lower than anticipated [20].
Industrial-scale production of N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine faces numerous challenges related to reaction engineering, safety considerations, and economic optimization [21] [22]. Traditional batch processes suffer from poor heat and mass transfer, leading to non-uniform reaction conditions and reduced yields [23].
Continuous flow reactor technology addresses many scale-up challenges by providing precise control over reaction parameters [24]. Microreactor systems enable excellent heat and mass transfer, maintaining uniform temperature profiles and eliminating hot spots that cause product decomposition [23]. Residence time distribution in tubular reactors can be optimized to achieve 92-95% yields compared to 85-90% in traditional batch reactors .
The implementation of continuous flow systems requires careful consideration of mixing efficiency and residence time [24]. For sulfonamide formation reactions, residence times of 10-15 minutes prove optimal, allowing complete conversion while minimizing side product formation [25]. Temperature control within ±0.5°C becomes achievable through microreactor technology, significantly improving process robustness [23].
| Metric | Traditional Batch | Continuous Flow | Electrochemical |
|---|---|---|---|
| Yield | 85-90% | 92-95% | 85-92% |
| Reaction Time | 4-8 hours | 10-15 minutes | 2-4 hours |
| Energy Consumption | High | Medium | Low |
| Waste Generation | High | Medium | Low |
| Safety Rating | Moderate | High | Very High |
Advanced process analytical technology (PAT) enables real-time monitoring of reaction progress and product quality [27]. Implementation of in-line spectroscopic monitoring allows immediate detection of process deviations and automated correction [28]. This approach reduces batch-to-batch variation and ensures consistent product quality meeting pharmaceutical specifications [27].
Statistical process control methods, including artificial intelligence techniques, optimize reaction parameters for maximum yield and minimal waste generation [27]. Response surface methodology combined with particle swarm optimization achieves optimal conditions for industrial-scale sulfonation processes [27].
Green chemistry principles drive development of environmentally sustainable sulfonylation methodologies [29] [30]. Traditional approaches using toxic sulfonyl chlorides and chlorinated solvents face increasing regulatory pressure, necessitating cleaner alternatives [21] [31].
Mechanochemical synthesis represents a revolutionary approach to sulfonamide formation, eliminating organic solvents entirely [31] [32]. Ball milling techniques achieve yields of 40-98% for various sulfonamide derivatives under solvent-free conditions [31]. The mechanochemical approach utilizes solid sodium hypochlorite as an oxidizing agent, enabling one-pot double-step procedures [31].
Water-mediated sulfonylation reactions provide environmentally benign alternatives to organic solvents [6] [33]. Iodine-mediated sulfonamide formation proceeds efficiently in aqueous media, achieving excellent yields with minimal environmental impact [6]. These methods demonstrate broad substrate scope and functional group tolerance while eliminating volatile organic compound emissions [34].
Direct sulfonylation methods achieve significant improvements in atom economy compared to traditional multi-step approaches [30]. Electrochemical methods convert sulfur dioxide directly to sulfonamides with theoretical atom economies exceeding 80% [21]. This compares favorably to traditional routes achieving only 30-50% atom economy due to multiple protection and deprotection steps [35].
Telescoped one-pot synthesis procedures minimize waste generation by eliminating intermediate isolation and purification steps [36] [37]. Decarboxylative sulfonylation directly converts carboxylic acids to sulfonamides without requiring pre-functionalization [36]. This approach reduces overall process mass intensity and eliminates associated waste streams [38].
Development of bio-based starting materials reduces dependence on petroleum-derived feedstocks [35]. Deep eutectic solvents prepared from renewable sources provide sustainable reaction media for sulfonamide synthesis [35]. These solvents demonstrate low toxicity and excellent recyclability, supporting circular economy principles [35].
Catalytic processes minimize reagent consumption and enable milder reaction conditions [30]. Copper-catalyzed multicomponent reactions achieve sulfonamide formation using triarylbismuthines as sulfur dioxide sources [35]. This methodology operates in environmentally benign solvents while providing excellent functional group tolerance [35].
| Green Metric | Traditional Method | Green Alternative | Improvement |
|---|---|---|---|
| Waste Generation | 5-8 kg/kg product | 1-2 kg/kg product | 70-80% reduction |
| Energy Consumption | 150-200 MJ/kg | 60-90 MJ/kg | 60% reduction |
| Solvent Usage | 10-15 L/kg | 0-2 L/kg | 90% reduction |
| Carbon Footprint | 8-12 kg CO2/kg | 3-5 kg CO2/kg | 60% reduction |
| Water Consumption | 20-30 L/kg | 5-10 L/kg | 70% reduction |